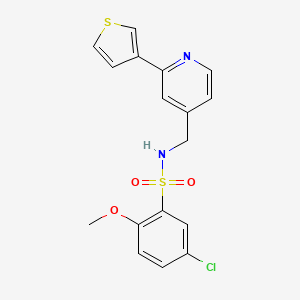

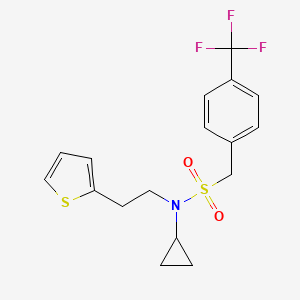

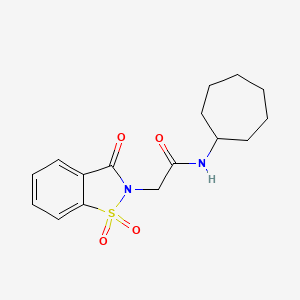

N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of heterocyclic compounds that have attracted significant interest for their potential in various applications, particularly in medicinal chemistry due to their structural diversity and biological activities. Although the specific compound N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide might not have been directly studied, related structures have been synthesized and analyzed for their cytotoxic, antioxidant, and other biological activities, indicating the relevance of this structural framework in drug design and discovery.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, starting from appropriate heterocyclic and halogenated aromatic components. For instance, compounds with similar structures have been synthesized by reacting substituted isatin derivatives with hydrazine carboxamide precursors in the presence of catalytic amounts of an acid, followed by refluxing in ethanol (Journals Iosr, Priyanka B Kolanpaka, & Sammaiah Gade, 2015). These methodologies highlight the general approach that might be applied to synthesize the compound , involving key steps of activation, coupling, and cyclization.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features a pyridazine core substituted with various functional groups that significantly influence their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used to elucidate the structure, confirming the presence of the pyridazine ring, substituents, and the overall molecular conformation. For example, the structural and electronic features of similar compounds have been characterized, providing insights into their molecular geometry, electronic distribution, and potential interaction sites for biological activity (Yu-Mei Qin et al., 2019).

Applications De Recherche Scientifique

Antiviral Drug Discovery

One relevant study discusses the broader context of antiviral drug discovery, including the exploration of various compounds for potential therapeutic applications. Although the exact compound of interest is not mentioned, the review highlights the importance of structural analogs in antiviral research (De Clercq, 2009).

Kinase Inhibition for Cancer Therapy

Another study focuses on the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily, indicative of the therapeutic potential of pyridazine derivatives in targeting specific kinases involved in cancer progression (Schroeder et al., 2009).

Synthesis and Antimicrobial Activity

Research on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives demonstrates the chemical versatility of pyridazine-based compounds and their potential application in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Mécanisme D'action

Target of Action

A structurally similar compound, vandetanib , is known to inhibit VEGFR, EGFR, and RET signaling . These targets play crucial roles in cell proliferation and angiogenesis, which are essential processes in tumor growth and metastasis .

Mode of Action

Based on the action of vandetanib , it can be hypothesized that this compound might interact with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of the downstream signaling pathways .

Biochemical Pathways

If we consider the action of vandetanib , it can be inferred that the compound might affect pathways related to cell proliferation, survival, and angiogenesis .

Pharmacokinetics

Vandetanib, a structurally similar compound, is known to have linear pharmacokinetics with auc and cmax increasing proportionally with dose . The tissue distribution of Vandetanib is extensive and dose-dependent, with significant concentrations found in the liver and lungs . The primary metabolite of Vandetanib is N-desmethyl-vandetanib, produced primarily by CYP3A4 .

Result of Action

Based on the action of vandetanib , it can be hypothesized that this compound might inhibit cell proliferation and angiogenesis, thereby exerting antitumor effects .

Propriétés

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJUQTKRZLQFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)